molecular formula C16H13NO3 B1599853 1-Benzyl-5-methoxyindoline-2,3-dione CAS No. 16077-10-4

1-Benzyl-5-methoxyindoline-2,3-dione

Cat. No. B1599853
CAS RN: 16077-10-4
M. Wt: 267.28 g/mol
InChI Key: ZBLQKVFGHHQVMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-5-methoxyindoline-2,3-dione involves the condensation of 2,3-dimethoxybenzaldehyde with glycine in the presence of a catalytic amount of acetic acid. The resulting Schiff base is then reduced by sodium borohydride to produce the final compound.


Molecular Structure Analysis

The molecular formula of 1-Benzyl-5-methoxyindoline-2,3-dione is C16H13NO3 . The average mass is 267.279 Da and the monoisotopic mass is 267.089539 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-5-methoxyindoline-2,3-dione include a density of 1.3±0.1 g/cm3, a boiling point of 464.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound has a pKa of 4.4 and log P value of 2.85, indicating its lipophilic character.

Scientific Research Applications

Crystal Structure and Quantum Chemical Calculations

The compound 1-benzyl-5-methoxyindoline-2,3-dione has been studied for its crystal structure and quantum chemical calculations. Specifically, the Schiff base compound, (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, derived from this compound, was characterized using elemental analysis, NMR spectroscopy, and single-crystal X-ray structural analysis. These studies help in understanding the molecular structures and stabilities of its isomers (Abdel El‐wahab et al., 2021).

Potential Anti-Psoriasis Agents

1-Benzyl-5-methoxyindoline-2,3-dione derivatives have been synthesized and evaluated for their anti-inflammatory activity, particularly as potential anti-psoriasis agents. Compounds derived from this structure showed improved inhibitory activities on TNF-α and IL-6 expression in cell models, suggesting potential therapeutic applications in psoriasis (Tang et al., 2018).

Corrosion Inhibition

Research has also explored the use of derivatives of 1-benzyl-5-methoxyindoline-2,3-dione in corrosion inhibition. Specifically, compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione showed effective inhibition properties for mild steel corrosion in acidic solutions. This application is significant for materials chemistry and environmental sustainability (Chafiq et al., 2020).

Biodegradable Polyesteramides

The compound has applications in the synthesis of biodegradable polyesteramides with pendant functional groups. These polyesteramides were obtained by copolymerization, which is relevant in materials science, particularly for the development of new biodegradable polymers (Veld et al., 1992).

Alzheimer’s Disease Research

Derivatives of 1-Benzyl-5-methoxyindoline-2,3-dione have been studied for their potential as multi-functional anti-Alzheimer agents. These compounds were designed to inhibit both acetylcholinesterase and β-secretase, which are important targets in Alzheimer’s disease treatment (Panek et al., 2018).

properties

IUPAC Name

1-benzyl-5-methoxyindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-12-7-8-14-13(9-12)15(18)16(19)17(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLQKVFGHHQVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463481
Record name N-Benzyl-5-methoxyisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-methoxyindoline-2,3-dione

CAS RN

16077-10-4
Record name N-Benzyl-5-methoxyisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 5-methoxyisatin (5.0 g, 28 mmol) in dry DMF (40 mL) was cooled in an ice bath before addition of sodium hydride (60 wt % in mineral oil, 1.7 g, 42 mmol) slowly, the dark red solution turning quickly black. After stirring for 20 min, BnBr (3.7 mL, 31 mmol) was added to the reaction mixture by syringe and the resulting mixture was stirred for 1 h. Water (150 mL) was added with stirring, and the resulting dark red precipitate collected by filtration and washed with water to give 1-benzyl-5-methoxyindoline-2,3-dione as a dark red solid (6.1 g, 81%). 1H NMR (400 MHz, CDCl3) δ 7.39-7.31 (m, 5H), 7.17 (s, 1H), 7.03 (d, J=8.1 Hz, 1H), 6.68 (d, J=8.6 Hz, 1H), 4.92 (s, 2H), 3.79 (s, 3H). MS ESI 268.1 [M+H]+, calcd for [C16H13NO3+H]+ 268.09. A solution of 1-benzyl-5-methoxyindoline-2,3-dione (6.1 g, 23 mmol) and hydrazine hydrate (50-60% grade, 2.9 mL, ca. 2 eq) in DMSO (15 mL) is heated to 140° C. in an oil bath. After 3 h, the mixture was cooled, diluted with water and EtOAc, the layers separated and the aqueous extracted with EtOAc three times (30 mL). The combined organic portions were washed with 2M H2SO4, brine, and dried over MgSO4, filtered and concentrated to afford the crude product as a viscous brown oil. The crude product was purified by silica gel chromatography (20-50% EtOAc in hexane) to yield the title compound as a brown oil (5.0 g, 85%). 1H NMR (400 MHz, CDCl3) δ 7.34-7.23 (m, 5H), 6.89 (s, 1H), 6.69 (d, J=8.3 Hz, 1H), 6.61 (d, J=8.5 Hz, 1H), 4.91 (s, 2H), 3.76 (s, 3H), 3.62 (s, 2H). MS ESI 254.0 [M+H]+, calcd for [C16H15NO2+H]+ 254.1.
Quantity
5 g
Type
reactant
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1.7 g
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40 mL
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3.7 mL
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150 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 5-methoxyisatin (15.0 g, 84.7 mmol) in DMF (100 mL), sodium hydride (5.1 g, 127 mmol) and benzyl bromide (12.1 mL, 101.6 mmol) were added at 0° C., and the resulting mixture was stirred for 1 hour. Water was added thereto, and the resulting solution was extracted with ethyl acetate. The resulting organic phase was washed with saturated aqueous ammonium chloride solution and then with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated to obtain the aimed product (yield: 96%).
Quantity
15 g
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reactant
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5.1 g
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12.1 mL
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100 mL
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0 (± 1) mol
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TH Shakir, MMJ Al-Mudhafar - Systematic Reviews in Pharmacy, 2020 - researchgate.net
Isatin (1H-indole-2, 3-dione) and its analogs are an important class of heterocyclic compounds. N-benzyl isatins and Schiff bases of isatin analogs have been reported to demonstrate a …
Number of citations: 8 www.researchgate.net
H Hazarika, K Chutia, B Das, P Gogoi - New Journal of Chemistry, 2022 - pubs.rsc.org
An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good …
Number of citations: 3 pubs.rsc.org
WF Ismail, MMJ Al-Mudhafar, AA Fadhil - researchgate.net
Ibuprofen is one of the most important members of NSAIDs, named aryl propionic acid derivative. Isatin (1H-indole-2, 3-dione) is an important molecule of heterocyclic compounds that …
Number of citations: 1 www.researchgate.net
P Rodríguez‐Ferrer, D Naharro… - European Journal of …, 2019 - Wiley Online Library
Four novel chiral bifunctional thiosquaramides have been prepared from cyclopentyl dithiosquarates and diamines derived from natural l‐Valine and l‐tert‐Leucine. The novel …
LE Longobardi - 2012 - library-archives.canada.ca
The addition of an aldehyde CH bond across a ketone functionality, formally a hydroacylation, has emerged as an atom-economical approach to the synthesis of esters. While this is an …
Number of citations: 3 library-archives.canada.ca

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